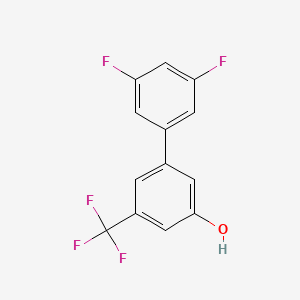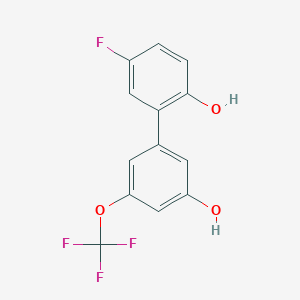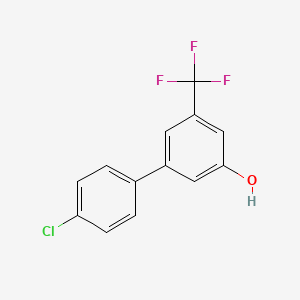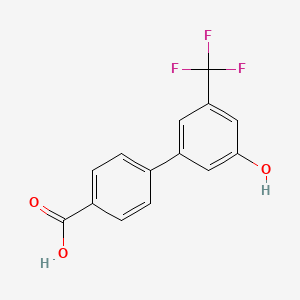
5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% (5-CFTP-95) is a compound that has recently been gaining attention in the scientific community due to its potential applications in laboratory experiments. This compound is a derivative of phenol, a type of aromatic hydrocarbon that is commonly used in chemical synthesis. 5-CFTP-95 has a wide range of uses and has been studied for its potential biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of several pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It has also been used in the synthesis of other compounds, such as polymers and surfactants. In addition, 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% has been studied for its potential to act as a fluorescent sensor for the detection of nitric oxide (NO) in biological systems.
Wirkmechanismus
The mechanism of action of 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). By inhibiting NOS, 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% can prevent the formation of NO and thus reduce its effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% have been studied in both in vitro and in vivo studies. In vitro studies have shown that 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% has the potential to inhibit the production of NO, which can lead to a reduction in inflammation and oxidative stress. In vivo studies have demonstrated that 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% can reduce the levels of nitric oxide in the blood, which can lead to a decrease in blood pressure and improved cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments include its high purity (95%), its low cost, and its ease of synthesis. Additionally, 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% has a wide range of potential applications in scientific research. The main limitation of using 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
Due to its potential applications in scientific research, there are a number of potential future directions for 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95%. These include further studies of its biochemical and physiological effects, its potential use as a fluorescent sensor for the detection of NO, and its potential use in the synthesis of other compounds. Additionally, further research is needed to understand the mechanism of action of 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% and to determine its potential toxicity.
Synthesemethoden
The synthesis of 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% is a multi-step process that involves the combination of several reagents and catalysts. The first step is to react 2-fluoro-4-nitrophenol with 3-trifluoromethoxyphenol in the presence of a pyridine catalyst, which yields 5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol, 95% as the product. The reaction is then quenched with aqueous hydrochloric acid and the product is extracted with ethyl acetate. The product is then purified by recrystallization and dried.
Eigenschaften
IUPAC Name |
2-fluoro-3-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NO2/c15-13-8(7-19)2-1-3-12(13)9-4-10(20)6-11(5-9)21-14(16,17)18/h1-6,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRGPAJSYFUKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686597 |
Source


|
| Record name | 2-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Cyano-2-fluorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261990-15-1 |
Source


|
| Record name | 2-Fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














